molecular formula C7H14Cl2N2S B2637244 1-(4-Ethyl-1,3-thiazol-2-yl)ethan-1-amine dihydrochloride CAS No. 1909336-07-7

1-(4-Ethyl-1,3-thiazol-2-yl)ethan-1-amine dihydrochloride

Cat. No.: B2637244
CAS No.: 1909336-07-7
M. Wt: 229.16
InChI Key: ONMKIWJOFULBJA-UHFFFAOYSA-N
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Description

1-(4-Ethyl-1,3-thiazol-2-yl)ethan-1-amine dihydrochloride is a chemical compound with the molecular formula C6H12Cl2N2S. It is a derivative of thiazole, a heterocyclic compound containing both sulfur and nitrogen atoms in its ring structure. Thiazole derivatives are known for their diverse biological activities, including antimicrobial, antifungal, and anti-inflammatory properties .

Preparation Methods

The synthesis of 1-(4-Ethyl-1,3-thiazol-2-yl)ethan-1-amine dihydrochloride typically involves the reaction of 4-ethylthiazole with ethylamine under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as ethanol, and a catalyst, such as hydrochloric acid, to facilitate the formation of the dihydrochloride salt . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimization for yield and purity.

Chemical Reactions Analysis

1-(4-Ethyl-1,3-thiazol-2-yl)ethan-1-amine dihydrochloride undergoes various chemical reactions, including:

Common reagents used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and halogenating agents for substitution. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-(4-Ethyl-1,3-thiazol-2-yl)ethan-1-amine dihydrochloride has several scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex thiazole derivatives with potential biological activities.

    Biology: The compound is studied for its antimicrobial and antifungal properties, making it a candidate for the development of new antibiotics and antifungal agents.

    Medicine: Research is ongoing to explore its potential as an anti-inflammatory and analgesic agent.

    Industry: It is used in the development of dyes, biocides, and chemical reaction accelerators.

Mechanism of Action

The mechanism of action of 1-(4-Ethyl-1,3-thiazol-2-yl)ethan-1-amine dihydrochloride involves its interaction with specific molecular targets and pathways. For example, it may inhibit the activity of certain enzymes or receptors, leading to its antimicrobial or anti-inflammatory effects. The exact molecular targets and pathways involved are still under investigation, but it is believed that the thiazole ring plays a crucial role in its biological activity .

Comparison with Similar Compounds

1-(4-Ethyl-1,3-thiazol-2-yl)ethan-1-amine dihydrochloride can be compared with other thiazole derivatives, such as:

The uniqueness of this compound lies in its specific substitution pattern on the thiazole ring, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

1-(4-ethyl-1,3-thiazol-2-yl)ethanamine;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12N2S.2ClH/c1-3-6-4-10-7(9-6)5(2)8;;/h4-5H,3,8H2,1-2H3;2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ONMKIWJOFULBJA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CSC(=N1)C(C)N.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14Cl2N2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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